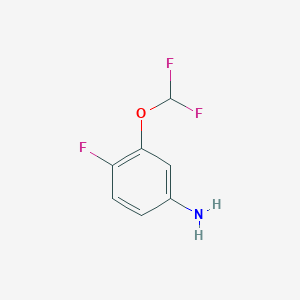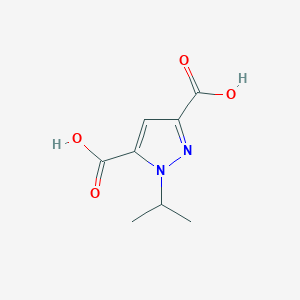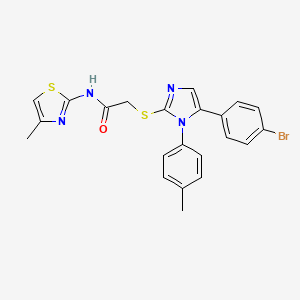
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a series of reactions starting from various 2-amino-N-aryl-4-methylthiazole-5-carboxamide. The reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions yielded derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide. Further reaction of these thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gave the new thiazole molecule .Physical And Chemical Properties Analysis
The compound is a yellow powder with a melting point of 172-174 °C . The spectral characterization of the molecules was confirmed by 1H NMR, 13C NMR, FTIR, and MS .Scientific Research Applications
Anticancer Properties
Research on derivatives of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide highlights their potential as anticancer agents. A study synthesized and evaluated the anticancer activity of similar compounds, finding selective cytotoxicity against human lung adenocarcinoma cells, with certain derivatives exhibiting high apoptosis percentages, albeit not as high as cisplatin, a standard in cancer treatment (Evren et al., 2019).
Antimicrobial and Antifungal Activities
Another aspect of research focuses on the antimicrobial and antifungal capabilities of such compounds. Studies have demonstrated that derivatives exhibit significant antimicrobial activity, with some compounds showing high activity towards various strains. Computational calculations support the experimental findings, confirming the potential of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of related compounds, focusing on their antibacterial properties, have also been extensively studied. These efforts involve the development of novel derivatives starting from common intermediates, with the synthesized compounds showing significant antibacterial activity. This line of research contributes to the discovery of new antibacterial agents with potential applications in treating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antioxidant Activity
Furthermore, the antioxidant activity of amidomethane sulfonyl-linked bis heterocycles, which are structurally similar to the compound of interest, has been explored. These studies reveal that certain derivatives exhibit excellent antioxidant activity, surpassing even that of Ascorbic acid, suggesting their utility in developing antioxidant therapies (Talapuru et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4OS2/c1-14-3-9-18(10-4-14)27-19(16-5-7-17(23)8-6-16)11-24-22(27)30-13-20(28)26-21-25-15(2)12-29-21/h3-12H,13H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHURMDIQJUJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2798476.png)

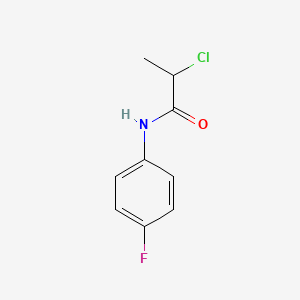
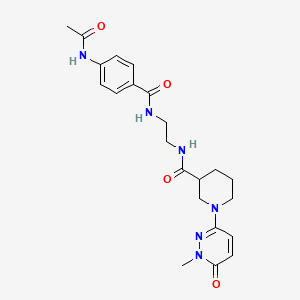
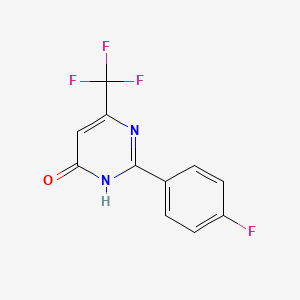



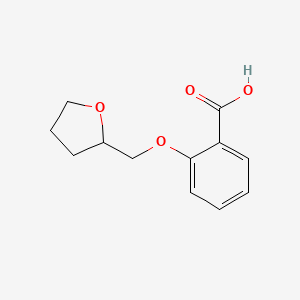
![N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2798490.png)
